

# Application Notes and Protocols for Anticancer Agent 109 Administration in Murine Models

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## Compound of Interest

Compound Name: Anticancer agent 109

Cat. No.: B12389318

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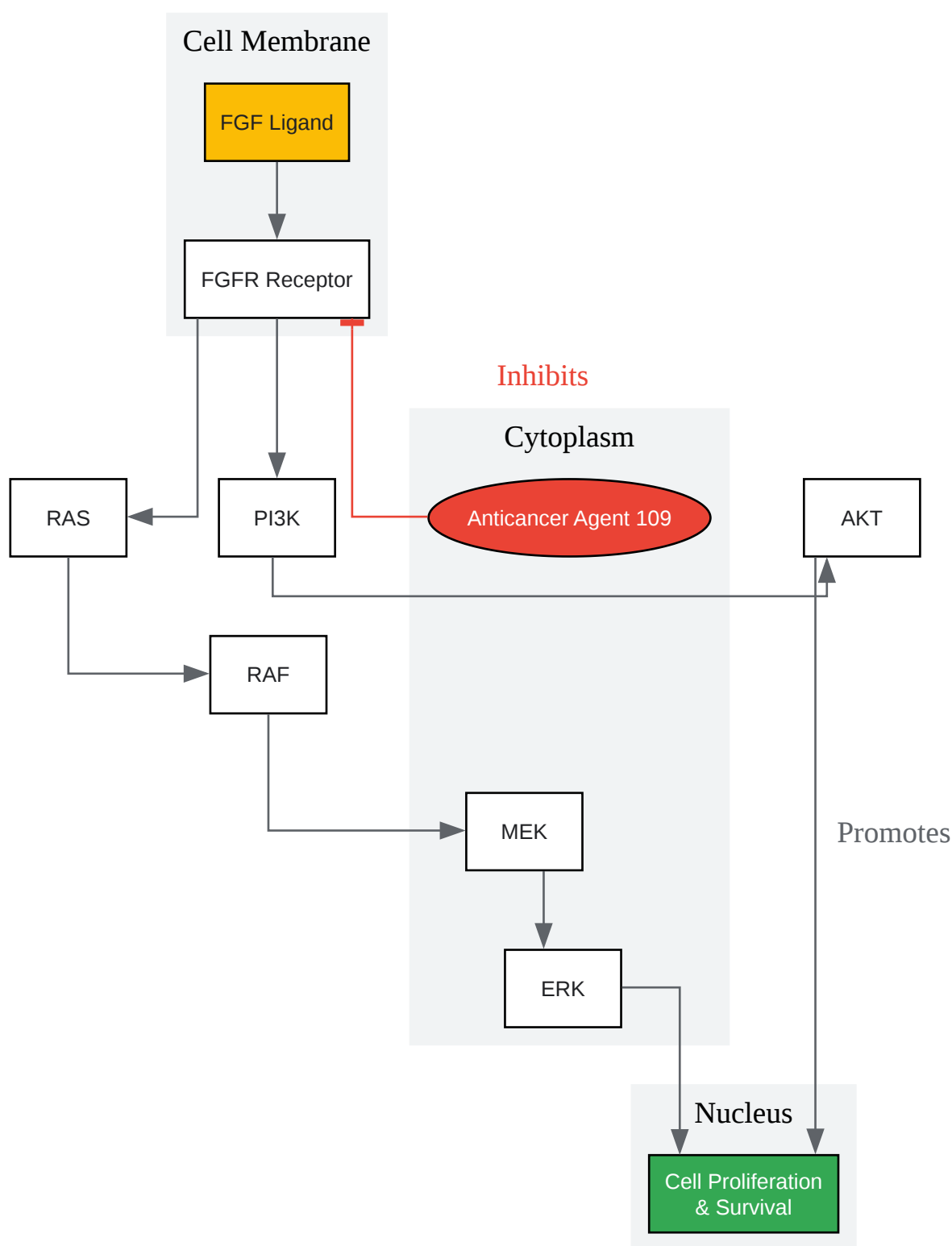
## Application Notes

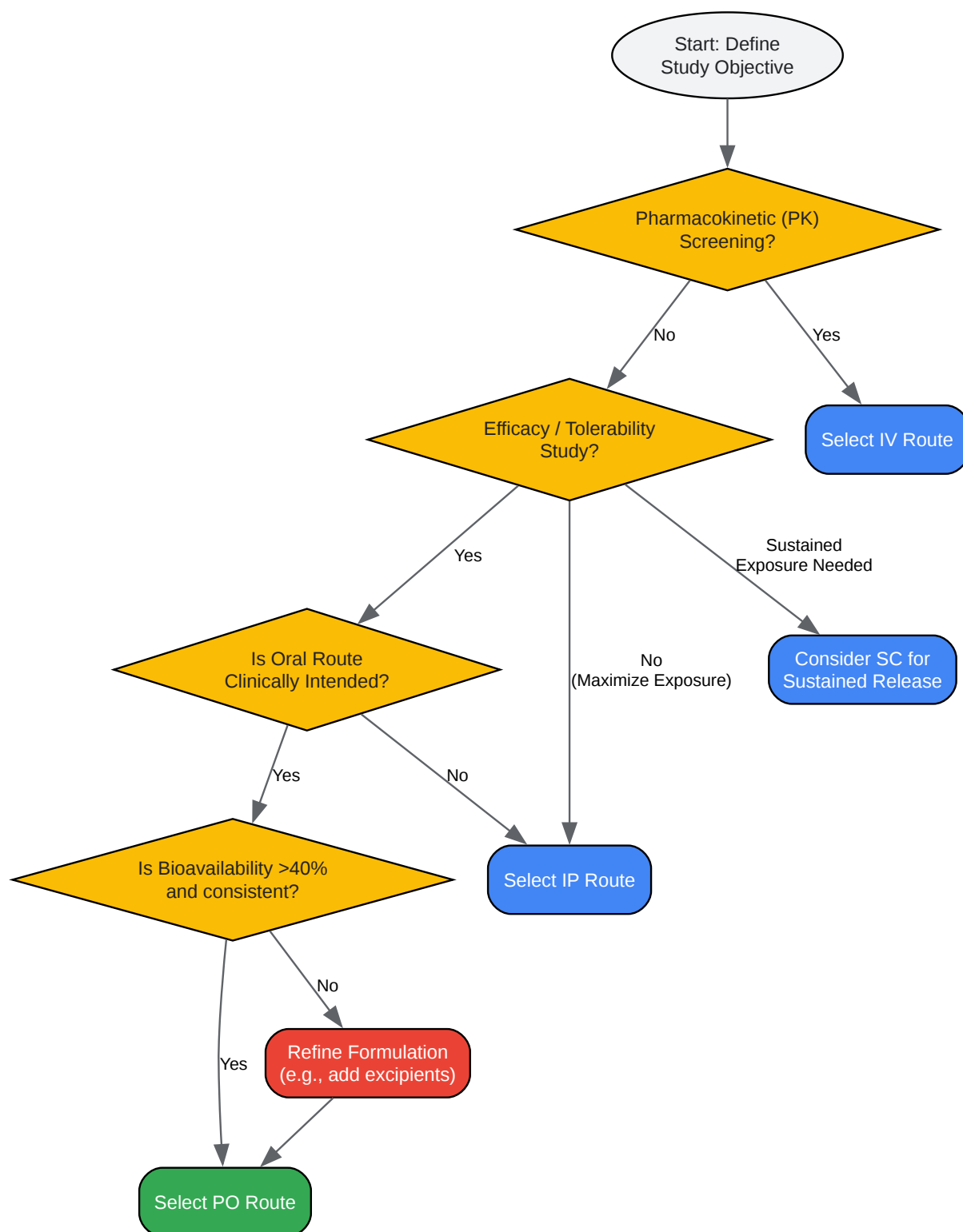
### 1.0 Introduction

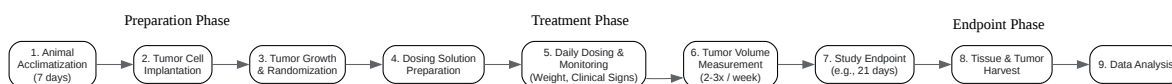
**Anticancer Agent 109** is a novel, selective small-molecule inhibitor targeting the aberrant signaling cascade initiated by the hyperactivation of the Fibroblast Growth Factor Receptor (FGFR). In preclinical studies, Agent 109 has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines harboring specific FGFR gene amplifications or fusions. These notes provide a comprehensive overview and standardized protocols for the in vivo administration of Agent 109 in mouse models to assess its efficacy, pharmacokinetics, and pharmacodynamics.

### 2.0 Mechanism of Action

**Anticancer Agent 109** functions by competitively binding to the ATP-binding pocket of the FGFR tyrosine kinase domain. This action inhibits receptor autophosphorylation and prevents the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, including the RAS-MAPK and PI3K-AKT pathways. The disruption of these cascades ultimately leads to cell cycle arrest and apoptosis in FGFR-dependent tumor cells.







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